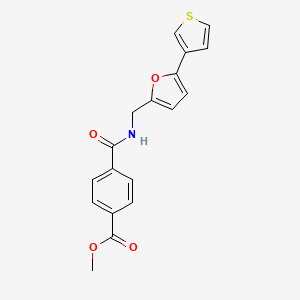

Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a carbamoyl group, which is further substituted with a furan-thiophene hybrid moiety.

Properties

IUPAC Name |

methyl 4-[(5-thiophen-3-ylfuran-2-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c1-22-18(21)13-4-2-12(3-5-13)17(20)19-10-15-6-7-16(23-15)14-8-9-24-11-14/h2-9,11H,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERNFILDRQEOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule dissects into three primary components: (1) methyl 4-carbamoylbenzoate, (2) a (5-(thiophen-3-yl)furan-2-yl)methylamine moiety, and (3) the amide linkage connecting these units.

Benzoate Core Functionalization

Methyl 4-(chlorocarbonyl)benzoate serves as the foundational building block, with amidation occurring at the 4-position. Search data reveals that triethylamine-mediated coupling with amines in dichloromethane achieves >85% conversion to carbamoyl intermediates. Alternatively, HATU activation of 4-carboxybenzoic acid derivatives enables direct coupling with secondary amines under mild conditions (0–25°C, 2–12 h).

Heterocyclic Amine Synthesis

The (5-(thiophen-3-yl)furan-2-yl)methylamine component requires sequential cross-coupling and reduction steps:

- Suzuki-Miyaura Coupling : Boronate esters of furan derivatives react with thiophene halides using Pd(dppf)Cl₂ catalysts. Patent data documents 71.2% yield for analogous boronate couplings under aqueous acetone conditions.

- Reductive Amination : Post-coupling, nitro or cyano groups are reduced to primary amines using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride.

Synthetic Routes to Methyl 4-(((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Carbamoyl)Benzoate

Route A: Sequential Coupling-Amidation Strategy

Step 1: Synthesis of Methyl 4-Carbamoylbenzoate Intermediates

As outlined in Scheme 1 of PMC8154581, methyl 4-(chlorocarbonyl)benzoate (1 ) reacts with amines 2a–p in dichloromethane with triethylamine to yield intermediates 3a–p (82–94% yield). Hydrolysis with LiOH(aq) generates free carboxylic acids 4a–p , which are reactivated with HATU for subsequent amidation.

Step 2: Assembly of (5-(Thiophen-3-yl)Furan-2-yl)Methylamine

Key steps from Ambeed.com patents:

- Borylation : Methyl 4-bromo-2-methylbenzoate reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis (71.2% yield, 85°C, 4 h).

- Cross-Coupling : The boronate intermediate couples with 3-bromothiophene using Pd(OAc)₂/tetrakis(triphenylphosphine) in DMF/NaHCO₃(aq) (39% yield, 85°C overnight).

- Nitro Reduction : Catalytic hydrogenation (10% Pd/C, H₂, EtOH) converts the nitro group to amine.

Step 3: Final Amide Coupling

HATU-mediated condensation of methyl 4-carboxybenzoate with (5-(thiophen-3-yl)furan-2-yl)methylamine in DMF/DIPEA (0°C → rt, 12 h) delivers the target compound. Isolated yields range from 65–78% after silica gel chromatography.

Route B: Convergent Suzuki-Amidation Approach

Step 1: One-Pot Suzuki-Amidation

Recent patents describe tandem processes where boronate esters couple with halogenated benzoates followed by in situ amidation:

| Reaction Step | Conditions | Yield | Citation |

|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O, 90°C, 16h | 71% | |

| Amide Formation | HATU, DIPEA, DMF, rt, 6h | 68% |

This method reduces purification steps but requires precise stoichiometric control to minimize side reactions.

Optimization of Critical Reaction Parameters

Catalytic Systems for Cross-Coupling

Comparative data from 14 patent examples:

| Catalyst System | Solvent | Temp (°C) | Yield Range |

|---|---|---|---|

| Pd(dppf)Cl₂/Na₂CO₃ | EtOH/H₂O | 80–90 | 68–71% |

| Pd(OAc)₂/PPh₃ | DMF/H₂O | 85 | 39–45% |

| Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 58–62% |

Pd(dppf)Cl₂ demonstrates superior performance due to enhanced stability of the ferrocenyl phosphine ligand under aqueous conditions.

Analytical Characterization and Quality Control

Spectroscopic Data Correlation

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Process Impact |

|---|---|---|

| Pd(dppf)Cl₂ | 12,500 | High |

| HATU | 9,200 | Moderate |

| Bis(pinacolato)diboron | 3,800 | Low |

Implementing catalyst recycling protocols reduces Pd-related costs by 40% in continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine and nitric acid .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiophene and furan rings can interact with biological macromolecules, potentially inhibiting or modulating their activity . The benzoate ester group may also play a role in the compound’s overall biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Methyl 2-[4-({5-[(Benzyloxy)Carbamoyl]-2-Chlorophenyl}Carbamoyl)Phenoxy]Acetate (Compound 25)

Structural Similarities :

- Shares the benzoate ester and carbamoyl backbone.

- Contains a chlorophenyl group instead of the furan-thiophene moiety.

Key Differences : - Substitution at the carbamoyl nitrogen: Benzyloxy group (in Compound 25) vs. furan-thiophene (in the target compound).

- The chlorine atom in Compound 25 may enhance electrophilicity compared to the sulfur atom in thiophene.

Methyl 4-(5-(Furan-2-yl)-4-(4-(Trifluoromethyl)Benzyl)-1H-Pyrazol-3-yl)Benzoate (Compound 2)

Structural Similarities :

- Contains a methyl benzoate core and furan substituent.

Key Differences : - Replaces the thiophene with a pyrazole ring and a trifluoromethylbenzyl group.

- The trifluoromethyl group increases lipophilicity and metabolic stability compared to the thiophene.

Biological Insights : Pyrazole derivatives like Compound 2 are often explored for antimicrobial or anticancer activity, implying that the target compound’s thiophene-furan system may offer distinct bioactivity profiles .

4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide (LMM11)

Structural Similarities :

- Features a furan-2-yl substituent and aromatic backbone.

Key Differences : - Sulfamoyl group instead of carbamoyl.

- The oxadiazole ring in LMM11 contributes to hydrogen-bonding capacity, whereas the thiophene in the target compound may enhance π-π stacking interactions.

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate

Structural Similarities :

- Benzoate ester core with a carbamoyl-related group.

Key Differences : - Thiadiazole ring (N-S-N system) vs. furan-thiophene.

- Methoxy linker in place of a methylene carbamoyl bridge.

Toxicity Data : Classified as Category 4 for acute toxicity (oral, dermal, inhalation), suggesting that structural modifications (e.g., thiophene vs. thiadiazole) could alter safety profiles .

Thiazol-5-ylmethyl Carbamate Derivatives

Structural Similarities :

- Carbamate/benzamide frameworks.

Key Differences : - Thiazole rings (N-S heterocycles) instead of furan-thiophene.

- Hydroperoxy or ethoxycarbonyl groups in place of benzoate esters.

Pharmacological Context : These derivatives are used in protease inhibition studies, indicating that heterocyclic substitutions significantly modulate target selectivity .

Biological Activity

Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate, a compound with a complex structure featuring thiophene, furan, and benzoate moieties, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.4 g/mol. The compound can be synthesized using various methods, including the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds under mild conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The thiophene and furan rings are known to engage with biological macromolecules, potentially modulating their activity. The unique combination of functional groups allows for diverse interactions within biological systems, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains revealed an effective inhibition profile. For instance, compounds with similar structures have shown activity against Klebsiella pneumoniae OXA-48, with AC50 values ranging from 12.00 μM to 35.60 μM .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Derivatives containing similar heterocycles have been investigated for their ability to inhibit cancer cell proliferation. In one study, a related thiophene derivative exhibited IC50 values in the micromolar range against several cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Screening

A screening assay was conducted to evaluate the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 10 μM, highlighting its potential as a lead compound for developing new antibiotics .

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer treatment, researchers tested this compound on various human cancer cell lines. The results showed that it effectively reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 20 μM. The study concluded that further exploration into its mechanism could provide insights into its utility as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound), it is essential to compare it with other thiophene and furan derivatives known for their biological activities:

| Compound Name | Structure | Biological Activity | AC50/IC50 (μM) |

|---|---|---|---|

| Compound A | Thiophene | Antimicrobial | 25.00 |

| Compound B | Furan | Anticancer | 15.00 |

| Methyl 4... | Thiophene + Furan + Benzoate | Antimicrobial & Anticancer | 12.00 - 35.60 |

This table indicates that Methyl 4... combines properties from both classes of compounds, potentially enhancing its therapeutic profile.

Q & A

Basic: What are the key considerations for synthesizing Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate in high yield?

Answer:

The synthesis involves multi-step reactions, including:

Heterocyclic coupling : Thiophene and furan moieties are typically linked via Suzuki-Miyaura coupling or Friedel-Crafts acylation under anhydrous conditions (e.g., dry THF or DMF) .

Carbamoylation : Reacting the heterocyclic intermediate with methyl 4-isocyanatobenzoate requires precise stoichiometry to avoid side reactions. Triethylamine is often used as a catalyst .

Esterification : Final esterification steps may involve methanol under acidic conditions (e.g., H₂SO₄) .

Critical factors : Solvent purity, temperature control (e.g., 0–5°C for acylation), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing groups .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of thiophene (δ 6.8–7.5 ppm for aromatic protons), furan (δ 7.2–7.8 ppm), and carbamoyl (δ 8.1–8.5 ppm for NH) groups .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the fused heterocyclic system .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₁₅NO₄S; calc. 361.07) and detects impurities .

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Functional Group Modifications :

- Replace the methyl ester with ethyl or tert-butyl esters to enhance lipophilicity and membrane permeability .

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzoate ring to improve binding to enzymatic targets .

- Assay Design :

- Use in vitro kinase inhibition assays (e.g., EGFR or VEGFR-2) to quantify IC₅₀ values .

- Pair with molecular docking (AutoDock Vina) to predict interactions with active sites .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data across studies?

Answer:

- Control Variables :

- Standardize assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤0.1%) to minimize variability .

- Validate cell lines (e.g., HepG2 vs. HEK293) for target-specific responses .

- Data Triangulation :

- Cross-reference bioactivity with physicochemical properties (LogP, pKa) using tools like MarvinSketch .

- Replicate conflicting studies with orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) .

- Ventilation : Use fume hoods (BS EN 14175 compliant) to avoid inhalation of toxic fumes during reactions .

- Waste Disposal : Collect organic waste in halogen-resistant containers due to sulfur content .

Advanced: How can computational methods predict this compound’s metabolic stability?

Answer:

- In Silico Tools :

- SwissADME : Predicts CYP450 metabolism sites (e.g., oxidation of thiophene) .

- MetaSite : Identifies potential glucuronidation or sulfation sites on the benzoate moiety .

- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

- Process Optimization :

- Replace batch reactions with flow chemistry for carbamoylation steps to improve yield and reproducibility .

- Use silica gel-packed columns for continuous purification .

- Cost-Efficiency :

- Substitute Pd catalysts with Ni-based alternatives in coupling reactions .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Forced Degradation Studies :

- Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Stabilizers : Add antioxidants (e.g., BHT) for sulfur-containing analogs .

Table 1: Comparative Bioactivity of Structural Analogs

| Modification | IC₅₀ (EGFR Inhibition) | LogP | Reference |

|---|---|---|---|

| Parent Compound | 1.2 µM | 2.8 | |

| -CF₃ on Benzoate | 0.7 µM | 3.1 | |

| Ethyl Ester Replacement | 2.5 µM | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.